3-deoxy-3-fluoro-D-glucose

Beschreibung

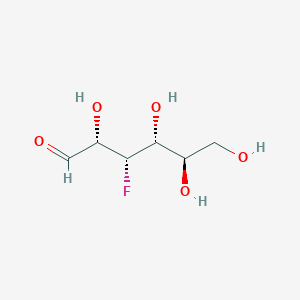

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930858 | |

| Record name | 3-Deoxy-3-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-03-7 | |

| Record name | 3-Deoxy-3-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-3-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEOXY-3-FLUORODEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8316U79EZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Deoxy-3-fluoro-D-glucose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a synthetic fluorinated carbohydrate analog of D-glucose. Its unique chemical and biological properties make it a valuable tool in metabolic research, particularly as a probe for the polyol pathway, and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of 3-FDG, with a focus on its applications in research and drug development. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate its practical application.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | [1] |

| CAS Number | 14049-03-7 | [2][3][4] |

| Molecular Formula | C₆H₁₁FO₅ | [1][2][3] |

| Molecular Weight | 182.15 g/mol | [2][3] |

| Melting Point | 113-117 °C | [2][5] |

| Solubility | Soluble in water (50 mg/mL) | [5] |

| Stability | Moisture sensitive. Store at <-15°C under an inert gas like nitrogen. | [2][5] |

| Appearance | White to Off-White Solid | [5] |

Synthesis of this compound

The synthesis of 3-FDG typically involves the fluorination of a suitably protected glucose or allose precursor. One common method involves the nucleophilic displacement of a leaving group at the C-3 position with a fluoride (B91410) ion.

Synthesis from 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

A widely used precursor for the synthesis of 3-FDG is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The synthesis involves the activation of the C-3 hydroxyl group, followed by nucleophilic substitution with fluoride.

Experimental Protocol: Synthesis of 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-allofuranose

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Pyridine (B92270)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Activation of the C-3 Hydroxyl Group:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add anhydrous pyridine (1.5 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 times).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude triflate.[5]

-

-

Fluorination:

-

Dissolve the crude triflate from Step 1 in anhydrous THF.

-

Add a solution of TBAF in THF (3.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[5]

-

-

Deprotection:

-

To obtain this compound, the isopropylidene protecting groups are removed by treatment with an acidic resin in methanol (B129727) or aqueous acetic acid.

-

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Radiosynthesis of [¹⁸F]-3-Deoxy-3-fluoro-D-glucose

For applications in Positron Emission Tomography (PET), 3-FDG can be radiolabeled with Fluorine-18.[1][6] The synthesis is rapid and efficient, allowing for the production of usable quantities for preclinical and clinical imaging.[6]

Experimental Protocol: Radiosynthesis of [¹⁸F]3-FDG

Materials:

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724)

-

Precursor: 1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for hydrolysis

-

Solid-phase extraction (SPE) cartridges for purification

Procedure:

-

Azeotropic Drying of [¹⁸F]Fluoride:

-

The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile.

-

The mixture is heated under a stream of nitrogen to evaporate the water azeotropically.

-

Two to three additional flushes with anhydrous acetonitrile are performed to ensure anhydrous conditions.[1]

-

-

Nucleophilic Fluorination:

-

The precursor, 1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose, dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

-

The reaction mixture is heated at 80-100°C for 10-15 minutes to facilitate the nucleophilic substitution, yielding acetylated [¹⁸F]3-FDG.[1]

-

-

Hydrolysis of Protecting Groups:

-

The acetonitrile is evaporated, and the acetyl protecting groups are removed by either acidic (HCl) or basic (NaOH) hydrolysis.[1]

-

-

Purification:

-

The crude [¹⁸F]3-FDG is purified using a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other byproducts.

-

The final product is eluted in a physiologically compatible solution, such as sterile water or saline, and is ready for in vivo studies.

-

DOT Script for Radiosynthesis Workflow:

Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.

Biological Activity and Applications

3-FDG serves as a valuable probe for investigating glucose transport and metabolism. Unlike 2-deoxy-D-glucose (2-DG), which is a potent inhibitor of glycolysis, 3-FDG is not a significant substrate for hexokinase and therefore does not substantially block the glycolytic pathway.[2] Its primary metabolic fate involves the polyol pathway.

Metabolism via the Polyol Pathway

3-FDG is metabolized by aldose reductase, the first enzyme in the polyol pathway, to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[2][7] This property makes 3-FDG an excellent tool for studying the activity of this pathway, which is implicated in diabetic complications.[1] In some tissues, 3-FS can be further metabolized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[7]

In the liver and kidney, 3-FDG can also be oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[7]

DOT Script for Metabolic Pathway:

Caption: Metabolic pathway of this compound.

Application in Measuring Aldose Reductase Activity

The metabolism of 3-FDG by aldose reductase can be monitored non-invasively in intact cells and tissues using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Measuring Aldose Reductase Activity using ¹⁹F NMR

Materials:

-

This compound (3-FDG)

-

Cell or tissue sample

-

Appropriate buffer (e.g., Krebs-Henseleit buffer)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Prepare the cell or tissue sample and place it in an NMR tube with the appropriate buffer.

-

Acquire a baseline ¹⁹F NMR spectrum.

-

Introduce 3-FDG to the sample at a known concentration (e.g., 10 mM).

-

Acquire a series of ¹⁹F NMR spectra over time.

-

The appearance and increase of a new peak corresponding to 3-deoxy-3-fluoro-sorbitol (3-FS) indicates aldose reductase activity.

-

The rate of 3-FS formation can be quantified by integrating the peak areas in the spectra.[2]

Effects on Cellular Metabolism and Growth

Studies in bacteria have shown that 3-FDG is not metabolized by E. coli but can be oxidized by Pseudomonas fluorescens.[8] Pre-incubation with 3-FDG can inhibit the subsequent growth of E. coli on glucose.[8] While not a potent glycolytic inhibitor in mammalian cells, its impact on overall cellular metabolism and potential cytotoxic effects, particularly in cancer cells that exhibit high rates of glycolysis, warrant further investigation.

Conclusion

This compound is a versatile molecule with significant potential in metabolic research and drug development. Its unique metabolic fate, primarily through the polyol pathway, distinguishes it from other glucose analogs and makes it an invaluable tool for studying aldose reductase activity. The availability of detailed synthetic and analytical protocols, as outlined in this guide, should facilitate its broader application in the scientific community. Further research into its effects on various cellular signaling pathways and its potential as a therapeutic agent is highly encouraged.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. [18F]-labeled this compound: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Mechanism of Action of 3-Deoxy-3-fluoro-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-glucose (3-FG) is a fluorinated analog of glucose with distinct biochemical properties that differentiate it from its more extensively studied counterpart, 2-deoxy-D-glucose (2-DG). While 2-DG is a well-established inhibitor of glycolysis, the primary mechanism of action of 3-FG is not centered on the direct inhibition of this pathway. Instead, its biological effects are primarily mediated through its metabolism by alternative enzymatic pathways, leading to the formation of metabolites that can act as competitive inhibitors of specific enzymes involved in carbohydrate metabolism. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action

Unlike 2-deoxy-D-glucose, which is phosphorylated by hexokinase and subsequently inhibits both hexokinase and phosphoglucose (B3042753) isomerase, this compound is a poor substrate for key glycolytic enzymes.[1] The primary metabolic fates of 3-FG are direct oxidation and reduction, rather than progression through glycolysis or the pentose (B10789219) phosphate (B84403) pathway.[1][2]

The core mechanism of action of 3-FG can be summarized as follows:

-

Cellular Uptake: 3-FG is transported into cells via glucose transporters.

-

Metabolic Conversion: Once inside the cell, 3-FG is primarily metabolized by two key pathways:

-

The Polyol Pathway: 3-FG is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-sorbitol (3-FS). 3-FS can be further metabolized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[1]

-

Direct Oxidation: In tissues such as the liver and kidney, 3-FG can be oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid. This can be further phosphorylated to 3-deoxy-3-fluoro-D-gluconate-6-phosphate.[1]

-

-

Enzyme Inhibition: The phosphorylated metabolites of 3-FG, namely 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 6-phosphate, act as competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase.[3] Additionally, derivatives of 3-FG have been shown to inhibit glycogen (B147801) phosphorylase b.[4]

Data Presentation

The following tables summarize the available quantitative data on the interaction of this compound and its derivatives with cellular transport systems and enzymes.

Table 1: Cellular Uptake and Transport Inhibition of this compound

| Parameter | Value | Cell/System Type | Reference |

| Km | 6.2 x 10-4 M | Rat Brain Synaptosomes | [5] |

| Vmax | 2.8 nmol/mg protein | Rat Brain Synaptosomes | [5] |

| Ki (D-glucose) | 93 µM | Rat Brain Synaptosomes | [5] |

| Ki (Cytochalasin B) | 6.0 x 10-7 M | Rat Brain Synaptosomes | [5] |

Table 2: Enzyme Inhibition by this compound Derivatives

| Inhibitor | Target Enzyme | Inhibition Type | Ki | Reference |

| 3-deoxy-3-fluoro-α-D-glucose 1-phosphate | Phosphoglucomutase | Competitive | Not Specified | [3] |

| 3-deoxy-3-fluoro-α-D-glucose 6-phosphate | Phosphoglucomutase | Competitive | Not Specified | [3] |

| 3-deoxy-3-fluoro-α-D-glucose 1-phosphate | UDPG-pyrophosphorylase | Competitive | Not Specified | [3] |

| 3-deoxy-3-fluoro-α-D-glucose 6-phosphate | UDPG-pyrophosphorylase | Competitive | Not Specified | [3] |

| 1-(3-Deoxy-3-fluoro-β-D-glucopyranosyl) pyrimidine (B1678525) derivatives | Glycogen Phosphorylase b | Competitive | 46 µM (best inhibitor) | [4] |

Table 3: Biodistribution of [18F]-3-Deoxy-3-fluoro-D-glucose in Mice

| Tissue | % Injected Dose/g (at 1 min) | % Injected Dose/g (at 30 min) |

| Myocardium | 10-12% | ~10-12% |

| Blood | ~4% | ~2% |

| Liver | ~4% | ~2% |

| Lung | ~4% | ~2% |

Data extracted from a study on the biodistribution of radiolabeled 3-FG.[6]

Experimental Protocols

Measurement of Aldose Reductase Activity using 19F NMR

This protocol describes a non-invasive method to monitor the conversion of 3-FG to 3-FS by aldose reductase in intact cells or tissues.

Materials:

-

This compound (3-FG)

-

Cell or tissue sample

-

NMR spectrometer with a fluorine probe

-

Appropriate buffer (e.g., Krebs-Henseleit)

Procedure:

-

Prepare the cell or tissue sample and place it in an NMR tube with the appropriate buffer.

-

Acquire a baseline 19F NMR spectrum to ensure no background fluorine signals are present.

-

Introduce a known concentration of 3-FG (e.g., 10 mM) into the sample.

-

Acquire a series of 19F NMR spectra over a time course.

-

Monitor for the appearance and increase of a new peak corresponding to 3-deoxy-3-fluoro-sorbitol (3-FS).

-

Quantify the rate of 3-FS formation by integrating the peak areas in the spectra at different time points.

In Vitro Cytotoxicity Assay

This protocol can be used to assess the cytotoxic effects of 3-FG on a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (3-FG)

-

96-well cell culture plates

-

Resazurin-based cell viability reagent

-

Plate reader with fluorescence capabilities

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare a stock solution of 3-FG in a sterile solvent (e.g., water or PBS) and create serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of 3-FG. Include a vehicle control (medium without 3-FG).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

At the end of the incubation, add the resazurin-based cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of 3-FG and its Metabolites by 19F NMR Spectroscopy

This protocol outlines the general steps for the detailed structural and quantitative analysis of 3-FG and its metabolites.

Materials:

-

Sample containing 3-FG and its metabolites (e.g., cell lysate, tissue extract)

-

D2O

-

5 mm NMR tube

-

NMR spectrometer (400 MHz or higher) equipped with a fluorine-capable probe

Procedure:

-

Dissolve the sample in D2O and transfer to a 5 mm NMR tube.

-

Acquire a 1D 19F NMR spectrum to identify the fluorine-containing species present.

-

To elucidate the structure of the metabolites, perform a series of 2D NMR experiments, such as:

-

1H-19F HSQC/HMBC to correlate fluorine atoms with their directly attached and long-range coupled protons.

-

13C-19F HSQC/HMBC to correlate fluorine atoms with their neighboring carbon atoms.

-

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) is used in the 1D 19F NMR experiment (at least 5 times the longest T1 relaxation time).

-

Integrate the signals corresponding to 3-FG and its metabolites. The relative concentrations can be determined from the integral values. Absolute quantification can be achieved by adding a known amount of an internal standard with a 19F signal that does not overlap with the analytes.

Visualization of Pathways and Workflows

Metabolic Fate of this compound

References

- 1. In vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The uptake of this compound by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of 3-Deoxy-3-fluoro-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-glucose (3-FG) is a synthetic fluorinated analog of D-glucose that has garnered interest as a probe for studying cellular metabolism. Unlike its well-known counterpart, 2-deoxy-D-glucose (2-DG), which is a potent inhibitor of glycolysis, 3-FG exhibits a distinct biological profile. This technical guide provides a comprehensive overview of the current understanding of 3-FG's biological activity, focusing on its metabolic fate, enzymatic interactions, and its application as a research tool. While extensive quantitative data on its cytotoxic and specific enzyme inhibitory activities are limited in the public domain, this guide consolidates the available information to support further investigation and application of this unique glucose analog.

Core Mechanism of Action and Metabolic Fate

This compound is transported into mammalian cells via glucose transporters (GLUTs). However, due to the substitution of the hydroxyl group with fluorine at the C-3 position, it is a poor substrate for hexokinase, the first rate-limiting enzyme of glycolysis.[1] Consequently, 3-FG does not significantly enter the glycolytic pathway to be metabolized for energy production.[2]

Instead, the primary metabolic routes for 3-FG in mammalian systems are:

-

The Polyol Pathway: 3-FG is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[2] This makes 3-FG a valuable tool for monitoring the activity of the polyol pathway, which is implicated in diabetic complications.

-

Direct Oxidation: 3-FG can be oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid.[2]

In some bacterial species, such as Pseudomonas fluorescens, 3-FG can be oxidized, leading to the production of acidic byproducts and subsequent inhibition of growth.[3]

Quantitative Data

Table 1: Enzyme Kinetic Parameters for this compound

| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/System | Citation(s) |

| Aldose Reductase | This compound | Km | 9.3 mM | Canine Lens | [4] |

| Aldose Reductase | Glucose | Km | 188 mM | Canine Lens | [4] |

| Phosphoglucomutase | 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Inhibition | Competitive | Not Specified | [5] |

| UDPG-Pyrophosphorylase | 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Inhibition | Competitive | Not Specified | [5] |

| Phosphoglucomutase | This compound 6-phosphate | Inhibition | Competitive | Not Specified | [5] |

| UDPG-Pyrophosphorylase | This compound 6-phosphate | Inhibition | Competitive | Not Specified | [5] |

Table 2: Cellular Uptake and Cytotoxicity Data

| Parameter | Compound | Value | Cell Line/System | Citation(s) |

| Km (Uptake) | This compound | 0.62 mM | Rat Brain Synaptosomes | [6] |

| Vmax (Uptake) | This compound | 2.8 nmol/mg protein/min | Rat Brain Synaptosomes | [6] |

| IC50 (Cytotoxicity) | 1-O-deacetylated 3-fluoro-acetylated D-galactosamine | 28 ± 3 µM | PC-3 (Human Prostate Cancer) | [7] |

| IC50 (Cytotoxicity) | 1-O-deacetylated 4-fluoro-acetylated D-galactosamine | 54 ± 5 µM | PC-3 (Human Prostate Cancer) | [7] |

Signaling Pathways and Experimental Workflows

Due to its limited entry into glycolysis, the direct impact of 3-FG on major metabolic signaling pathways such as the PI3K/Akt and AMPK pathways has not been extensively studied. Research on other glycolysis inhibitors suggests that significant disruption of cellular energy balance can modulate these pathways.[8] However, given that 3-FG does not potently inhibit glycolysis, its effects on these signaling cascades are likely to be minimal unless administered at very high concentrations or in specific cell types with high polyol pathway flux.

Metabolic Pathway of this compound

Metabolic fate of this compound.

Experimental Workflow: Assessing Aldose Reductase Activity

Workflow for measuring aldose reductase activity.

Detailed Experimental Protocols

While specific, validated protocols for all applications of 3-FG are not widely published, the following methodologies for key experiments can be adapted for its use.

In Vitro Cytotoxicity Assay (Adaptable for 3-FG)

This protocol describes a general method to assess the cytotoxic effects of a compound on a cancer cell line using a resazurin-based cell viability assay.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (3-FG)

-

96-well cell culture plates

-

Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 3-FG in sterile PBS or culture medium. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 10 mM is a reasonable starting point based on data from similar compounds).

-

Cell Treatment: Remove the existing medium and replace it with the medium containing different concentrations of 3-FG. Include a vehicle control (medium without 3-FG).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Normalize the fluorescence values to the vehicle-treated control wells (set to 100% viability) and plot the percentage of cell viability against the log of the 3-FG concentration to determine the IC50 value, if applicable.

-

Hexokinase Activity Assay (Inhibition)

This protocol is for a coupled enzymatic assay to measure hexokinase activity and can be adapted to assess the inhibitory potential of 3-FG.

-

Principle: Hexokinase (HK) phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is proportional to HK activity.

-

Materials:

-

Purified hexokinase

-

Glucose

-

This compound (as a potential inhibitor)

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, NADP+, MgCl2, and G6PDH.

-

Inhibitor Addition: To the appropriate wells, add varying concentrations of 3-FG. Include a control with no inhibitor.

-

Substrate Addition: Add a fixed, non-saturating concentration of glucose to all wells.

-

Enzyme Addition: Initiate the reaction by adding a known amount of hexokinase to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.

-

Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves. Plot the percentage of inhibition against the concentration of 3-FG to determine the IC50. For determining the inhibition constant (Ki), perform the assay with varying concentrations of both glucose and 3-FG and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Conclusion and Future Directions

This compound presents a unique profile among glucose analogs. Its resistance to significant metabolism via glycolysis and its role as a substrate for the polyol pathway and glucose dehydrogenase make it a valuable tool for studying these alternative metabolic routes. The available quantitative data, particularly the kinetic parameters for aldose reductase, underscore its utility in this context.

However, there are notable gaps in the current understanding of 3-FG's biological activity. The lack of comprehensive cytotoxicity data and specific inhibition constants for key enzymes limits its immediate application as a potential therapeutic agent. Future research should focus on:

-

Determining the IC50 values of 3-FG in a panel of cancer cell lines to assess its potential as an anti-cancer agent.

-

Quantifying the inhibition constants (Ki) for the interaction of phosphorylated 3-FG with phosphoglucomutase and UDPG-pyrophosphorylase.

-

Elucidating the kinetic parameters of 3-FG with glucose dehydrogenase.

-

Investigating the effects of 3-FG on cellular signaling pathways to understand its broader impact on cell physiology.

By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound as both a sophisticated research tool and a scaffold for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Bovine lens aldose reductase. pH-dependence of steady-state kinetic parameters and nucleotide binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 14049-03-7 | MD05769 [biosynth.com]

- 7. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]

The Metabolic Fate of 3-Deoxy-3-fluoro-D-glucose in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-glucose (3-FG) is a synthetic glucose analog in which the hydroxyl group at the C-3 position is replaced by a fluorine atom. This structural modification imparts unique biochemical properties, making it a valuable tool for probing glucose transport and metabolism. Unlike its more famous counterpart, 2-deoxy-2-fluoro-D-glucose (FDG), which is widely used in positron emission tomography (PET) to measure glucose uptake and glycolysis, 3-FG follows distinct metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of 3-FG in mammalian cells, detailing its transport, enzymatic conversions, and its utility as a metabolic probe.

Cellular Uptake and Transport

This compound is transported into mammalian cells via the same facilitative glucose transporters (GLUTs) that mediate glucose uptake.[1] It acts as a competitive inhibitor of glucose transport. The transport of 3-FG into rat brain synaptosomes has been characterized as a saturable process.[2]

Quantitative Data on 3-FG Transport

| Parameter | Value | Cell/System Type | Reference |

| K_m | 6.2 x 10⁻⁴ M (0.62 mM) | Rat Brain Synaptosomes | [2] |

| V_max | 2.8 nmol/mg protein/min | Rat Brain Synaptosomes | [2] |

| K_i (vs. D-glucose) | 93 µM | Rat Brain Synaptosomes | [2] |

| K_i (vs. Cytochalasin B) | 6.0 x 10⁻⁷ M | Rat Brain Synaptosomes | [2] |

Metabolic Pathways

Once inside the cell, the metabolic fate of 3-FG diverges significantly from that of glucose. It is a poor substrate for hexokinase, the first enzyme in the glycolytic pathway, and therefore does not substantially enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway.[3][4] Instead, 3-FG is primarily metabolized through two alternative routes: reduction by aldose reductase and oxidation by glucose dehydrogenase.[3]

The Polyol Pathway: Reduction by Aldose Reductase

In tissues with significant aldose reductase activity, such as the brain and lens, 3-FG is reduced to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[3] This reaction utilizes NADPH as a cofactor. Subsequently, 3-FS can be further oxidized to 3-deoxy-3-fluoro-D-fructose (3-FF) by sorbitol dehydrogenase, using NAD⁺ as a cofactor.[3]

Oxidation by Glucose Dehydrogenase

In the liver and kidney cortex, 3-FG can be oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid (3-FGA).[3] This metabolite can be further phosphorylated to 3-deoxy-3-fluoro-D-gluconate-6-phosphate.[3]

Enzyme Kinetics

| Enzyme | Substrate | K_m (mM) | V_max | Cell/System Type | Reference |

| Aldose Reductase | This compound | Not explicitly found | Not explicitly found | In vitro | |

| Hexokinase | This compound | Poor substrate, specific K_m not found | Low, specific V_max not found | Various | [1] |

| Glucose Dehydrogenase | This compound | Kinetics not found | Kinetics not found | Liver, Kidney | [3] |

Inhibition of Glycolytic Enzymes

Although 3-FG itself is not a potent inhibitor of glycolysis, its phosphorylated derivatives have been shown to be competitive inhibitors of key enzymes in glucose metabolism.

| Inhibitor | Target Enzyme | Inhibition Type | K_i | Reference |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Phosphoglucomutase | Competitive | Value not specified | [5] |

| 3-Deoxy-3-fluoro-α-D-glucose 6-phosphate | Phosphoglucomutase | Competitive | Value not specified | [5] |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | UDPG-pyrophosphorylase | Competitive | Value not specified | [5] |

| 3-Deoxy-3-fluoro-α-D-glucose 6-phosphate | UDPG-pyrophosphorylase | Competitive | Value not specified | [5] |

Signaling Pathways

The impact of 3-FG on major metabolic signaling pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways has not been directly elucidated in the literature. However, given that these pathways are sensitive to cellular energy status (ATP/AMP ratio) and the availability of metabolic intermediates, it can be inferred that significant diversion of glucose metabolism by 3-FG could have downstream effects. For instance, inhibition of glycolysis by downstream metabolites could lead to a decrease in cellular ATP levels, which would be expected to activate AMPK and inhibit mTORC1 signaling.[6][7][8]

Figure 1: Inferred impact of 3-FG on AMPK and mTORC1 signaling pathways.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the fluorination of a protected allofuranose derivative.

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

-

Anhydrous pyridine (B92270)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acidic resin or aqueous acetic acid

Procedure:

-

Triflation: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -15°C. Add anhydrous pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.

-

Fluorination: Dissolve the crude triflate in anhydrous THF and add a solution of TBAF in THF. Reflux the mixture.

-

Purification: Purify the resulting 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by silica (B1680970) gel column chromatography.

-

Deprotection: Remove the isopropylidene protecting groups by treatment with an acidic resin in methanol (B129727) or with aqueous acetic acid to yield this compound.

Figure 2: General workflow for the synthesis of this compound.

Glucose Uptake Assay using Radiolabeled 3-FG

This protocol measures the uptake of [³H]-3-deoxy-3-fluoro-D-glucose into cultured cells.

Materials:

-

Cultured mammalian cells

-

[³H]-3-deoxy-3-fluoro-D-glucose

-

Krebs-Ringer-HEPES (KRH) buffer

-

Phloretin (B1677691) or Cytochalasin B (inhibitors)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve cells for 2-4 hours in serum-free medium.

-

Washing: Wash cells twice with warm KRH buffer.

-

Pre-incubation: Pre-incubate cells in KRH buffer for 15-30 minutes at 37°C. For inhibitor controls, include phloretin or cytochalasin B.

-

Initiate Uptake: Add KRH buffer containing [³H]-3-FG (e.g., 1 µCi/mL).

-

Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

-

Terminate Uptake: Aspirate the tracer solution and wash cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

Monitoring Aldose Reductase Activity using ¹⁹F NMR Spectroscopy

This non-invasive method measures the conversion of 3-FG to 3-FS in intact cells or tissues.

Materials:

-

This compound

-

Cell or tissue sample

-

NMR spectrometer with a fluorine probe

-

Appropriate buffer (e.g., Krebs-Henseleit)

Procedure:

-

Sample Preparation: Prepare the cell or tissue sample and place it in an NMR tube with buffer.

-

Baseline Spectrum: Acquire a baseline ¹⁹F NMR spectrum.

-

Substrate Addition: Introduce 3-FG to the sample at a known concentration (e.g., 10 mM).

-

Time-course Spectra: Acquire a series of ¹⁹F NMR spectra over time.

-

Data Analysis: The appearance and increase of a new peak corresponding to 3-deoxy-3-fluoro-sorbitol (3-FS) indicates aldose reductase activity. The rate of formation can be quantified by integrating the peak areas.

GC-MS Analysis of 3-FG and its Metabolites (General Protocol)

This protocol describes a general method for the analysis of sugars by GC-MS after derivatization, which can be adapted for 3-FG and its metabolites.

Materials:

-

Sample containing 3-FG and its metabolites

-

Hydroxylamine hydrochloride in pyridine (oximation reagent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (silylation reagent)

-

Internal standard (e.g., sorbitol)

-

GC-MS system

Procedure:

-

Sample Preparation: Lyophilize the sample to dryness.

-

Oximation: Add the oximation reagent, vortex, and heat at 70-90°C for 30-60 minutes.

-

Silylation: Cool the sample and add the silylation reagent. Vortex and heat at 70-90°C for 30-60 minutes.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

GC Conditions: Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient (e.g., initial 100°C, ramp to 300°C).

-

MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-650.

-

-

Data Analysis: Identify and quantify the peaks corresponding to the derivatized 3-FG and its metabolites based on their retention times and mass spectra, using the internal standard for calibration.

Figure 3: General workflow for the GC-MS analysis of 3-FG and its metabolites.

Conclusion

This compound is a valuable molecular probe with a metabolic fate in mammalian cells that is distinct from glucose. Its primary metabolism through the polyol pathway and by glucose dehydrogenase, coupled with its poor substrate activity for hexokinase, makes it a specific tool for studying these alternative metabolic routes. The use of ¹⁹F NMR and PET with radiolabeled 3-FG allows for the non-invasive monitoring of aldose reductase and glucose dehydrogenase activity in vivo.[3] While its direct impact on signaling pathways like AMPK and mTOR requires further investigation, its ability to perturb cellular metabolism suggests it could be a useful tool in studying the interplay between metabolism and cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to utilize 3-FG in their investigations of cellular metabolism and its role in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glycolytic Flux Signals to mTOR through Glyceraldehyde-3-Phosphate Dehydrogenase-Mediated Regulation of Rheb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-deoxyglucose transiently inhibits yeast AMPK signaling and triggers glucose transporter endocytosis, potentiating the drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Structural Analysis of 3-Deoxy-3-fluoro-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a structurally modified glucose analog of significant interest in medicinal chemistry and chemical biology. Its unique properties, stemming from the replacement of the hydroxyl group at the C-3 position with a fluorine atom, make it a valuable tool for probing biological systems, particularly in the context of glucose metabolism and transport. This technical guide provides a comprehensive overview of the structural analysis of 3-FDG, encompassing its synthesis, detailed crystallographic and spectroscopic characterization, and its metabolic fate. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with or interested in the application of fluorinated carbohydrates.

Introduction

The strategic incorporation of fluorine into carbohydrates has proven to be a powerful approach for modulating their biological activity. In the case of this compound, the high electronegativity and small size of the fluorine atom induce subtle yet significant changes in the electronic and conformational properties of the glucose scaffold. These modifications alter its interaction with glucose transporters and metabolic enzymes, making 3-FDG a poor substrate for hexokinase, unlike its well-known counterpart, 2-deoxy-2-fluoro-D-glucose (FDG). This distinction allows 3-FDG to be utilized as a unique probe for investigating glucose transport and the polyol pathway of glucose metabolism. A thorough understanding of its three-dimensional structure is paramount for interpreting its biological activity and for the rational design of new therapeutic and diagnostic agents.

Chemical Synthesis

The synthesis of this compound is typically achieved from a protected allofuranose precursor, where the stereochemistry at C-3 is amenable to nucleophilic substitution with fluoride (B91410). The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Triflation of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Cool the solution to -15 °C using an ice-salt bath.[1]

-

Add anhydrous pyridine (B92270) (1.5 eq) dropwise to the stirred solution.[1]

-

Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.2 eq), ensuring the temperature is maintained below 0 °C.[1]

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1]

-

Separate the organic layer and extract the aqueous layer with CH2Cl2 (3x).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude triflate.[1]

Step 2: Fluorination

-

Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).[1]

-

Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (3.0 eq).[1]

-

Reflux the mixture for 4-6 hours, monitoring by TLC.[1]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[1]

-

Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Step 3: Deprotection

-

Remove the isopropylidene protecting groups by treating the product from Step 2 with an acidic resin in methanol (B129727) or with aqueous acetic acid to yield this compound.

The synthesis of the radiolabeled analogue, [¹⁸F]-3-deoxy-3-fluoro-D-glucose, for use in positron emission tomography (PET) follows a similar nucleophilic substitution strategy, utilizing [¹⁸F]fluoride produced from a cyclotron.[2]

Crystallographic Analysis

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. The analysis reveals the presence of both α and β anomers in the crystalline form, providing precise information on bond lengths, bond angles, and pyranose ring conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: this compound is dissolved in a minimal volume of hot acetone (B3395972). The solution is allowed to cool slowly to room temperature, yielding clear, colorless crystals suitable for X-ray diffraction analysis.[3]

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data are typically collected at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. The positions of hydrogen atoms are typically determined from difference Fourier maps and refined with appropriate constraints.

Crystallographic Data

Crystallization from acetone yields a unit cell containing two crystallographically independent molecules. One molecule is the pure β-anomer (I), while the other is a mixture of the α-anomer (II) and the β-anomer (I) in an approximate 84:16 ratio.[3]

Table 1: Selected Bond Lengths (Å) for this compound Anomers

| Bond | β-anomer (I) | α-anomer (II) |

| C1-O1 | 1.396 (2) | 1.394 (2) |

| C1-O5 | 1.418 (2) | 1.438 (2) |

| C3-F3 | 1.414 (2) | 1.414 (2) |

| C5-C6 | 1.511 (3) | 1.514 (3) |

| O5-C5 | 1.437 (2) | 1.435 (2) |

Data extracted from DiMagno et al., Acta Cryst. (2010). C66, o557-o561.

Conformational Analysis

The conformation of the pyranose ring can be described using Cremer-Pople puckering parameters. Both anomers adopt a distorted chair conformation. The exocyclic hydroxymethyl group (–CH₂OH) in both anomers exists in a gauche-gauche (gg) conformation.[3]

Table 2: Cremer-Pople Puckering Parameters for this compound Anomers

| Parameter | β-anomer (I) | α-anomer (II) |

| Q (Å) | 0.559 (2) | 0.553 (2) |

| θ (°) | 3.85 (15) | 6.35 (16) |

| φ (°) | 67 (2) | 26.0 (15) |

Data extracted from DiMagno et al., Acta Cryst. (2010). C66, o557-o561.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-FDG in solution. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the connectivity, stereochemistry, and conformational dynamics of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (e.g., 30 mg) is dissolved in a deuterated solvent (e.g., 600 µL of D₂O) and placed in a 5 mm NMR tube.[2]

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. A variety of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton, carbon, and fluorine resonances and to determine coupling constants.

-

Data Processing and Analysis: The acquired data are processed using appropriate software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured to determine dihedral angles and infer conformational preferences.

NMR Spectroscopic Data

In D₂O solution, 3-FDG exists as a mixture of α- and β-pyranose anomers in an approximate 47:53 ratio.[3] Detailed NMR analysis provides the chemical shifts and coupling constants for each anomer.

Table 3: ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O

| Position | α-anomer | β-anomer | ||

| δ (ppm) | J (Hz) | δ (ppm) | J (Hz) | |

| H-1 | 5.23 | ³J(H1,H2) = 3.6 | 4.66 | ³J(H1,H2) = 8.1 |

| H-2 | 3.62 | ³J(H2,H3) = 9.4 | 3.35 | ³J(H2,H3) = 9.4 |

| H-3 | 4.47 | ²J(H3,F) = 52.3 | 4.31 | ²J(H3,F) = 53.0 |

| H-4 | 3.69 | ³J(H4,F) = 28.5 | 3.59 | ³J(H4,F) = 29.4 |

| H-5 | 3.90 | 3.51 | ||

| H-6a | 3.84 | 3.88 | ||

| H-6b | 3.76 | 3.70 | ||

| F-3 | -201.2 | -202.5 |

Data adapted from Smith et al., RSC Adv., 2022, 12, 10062-10070, Supplementary Information.[4]

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Position | α-anomer δ (ppm) | β-anomer δ (ppm) |

| C-1 | 92.5 | 96.3 |

| C-2 | 71.3 | 74.0 |

| C-3 | 93.3 (d, ¹J(C,F) = 184.2) | 95.5 (d, ¹J(C,F) = 184.8) |

| C-4 | 70.0 (d, ²J(C,F) = 18.9) | 70.0 (d, ²J(C,F) = 18.2) |

| C-5 | 71.9 | 76.2 |

| C-6 | 61.1 | 61.2 |

Data adapted from Smith et al., RSC Adv., 2022, 12, 10062-10070, Supplementary Information.[4]

Infrared (IR) and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum of 3-FDG would be expected to show a strong, broad absorption in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A band corresponding to the C-F stretch would be expected in the region of 1100-1000 cm⁻¹.

-

Mass Spectrometry: The nominal molecular weight of 3-FDG is 182.15 g/mol .[5] Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of water and other small fragments from the parent ion.

Metabolic Pathways

Unlike 2-FDG, which is phosphorylated by hexokinase and trapped intracellularly, 3-FDG is a poor substrate for this enzyme. Instead, its primary metabolic fate involves the polyol pathway and direct oxidation.[6][7]

-

Reduction by Aldose Reductase: 3-FDG is reduced to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[6]

-

Oxidation by Sorbitol Dehydrogenase: 3-FS can be further oxidized to 3-deoxy-3-fluoro-D-fructose (3-FF).[6]

-

Direct Oxidation: In the liver and kidney, 3-FDG can be directly oxidized to 3-deoxy-3-fluoro-D-gluconic acid by glucose dehydrogenase.[6]

This metabolic profile makes [¹⁸F]-3-FDG a valuable PET tracer for monitoring aldose reductase activity in vivo, which is relevant to the study of diabetic complications.[6]

Conclusion

The structural analysis of this compound reveals a molecule with distinct conformational and electronic properties compared to its parent, D-glucose. X-ray crystallography provides a static, solid-state picture of its distorted chair conformation, while NMR spectroscopy offers insights into its solution-state dynamics and anomeric equilibrium. The detailed structural and metabolic information presented in this guide underscores the importance of 3-FDG as a specialized probe for investigating biological processes beyond glycolysis. This knowledge base is critical for the continued development and application of fluorinated carbohydrates in drug discovery and molecular imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. [18F]-labeled this compound: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | C6H11FO5 | CID 122305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-D-3-Deoxy-3-fluoroglucopyranose | C6H11FO5 | CID 7067545 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, History, and Core Principles of 3-Deoxy-3-fluoro-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-deoxy-3-fluoro-D-glucose (3-FG), a fluorinated analog of D-glucose. It details the historical discovery and seminal synthetic methodologies, presenting quantitative data in structured tables for clarity. The guide elucidates the core mechanisms of its biological activity, focusing on its interaction with key enzymes in glucose metabolism. Detailed experimental protocols for the synthesis of 3-FG and for assays relevant to its biological characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its metabolic fate and investigational utility.

Discovery and History

The first synthesis of this compound was reported in 1966 and involved an epoxide opening as a key step.[1] Subsequent research focused on optimizing the synthetic route, with a significant advancement being the use of diethylaminosulfur trifluoride (DAST) as a deoxofluorinating agent on an allofuranose scaffold in 1978.[1] The development of a rapid and efficient synthesis for the carrier-free [18F]-labeled version of 3-FG ([18F]-3-FDG) in the late 1970s was a crucial step for its use in preliminary biodistribution studies.[2] These early studies established 3-FG as a glucose analog, paving the way for its use as a tracer for in vivo metabolic studies.[3]

Chemical Synthesis of this compound

The synthesis of this compound is most commonly achieved from the readily available starting material, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The synthetic strategy involves the activation of the C-3 hydroxyl group, followed by nucleophilic substitution with a fluoride (B91410) ion and subsequent deprotection.

Synthetic Scheme

A representative synthetic workflow for the preparation of this compound is depicted below.

Experimental Protocol: Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol outlines the synthesis of this compound via triflation of the C-3 hydroxyl group, followed by nucleophilic fluorination and deprotection.[1]

Step 1: Triflation of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add anhydrous pyridine (B92270) (1.5 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude triflate intermediate.

Step 2: Fluorination

-

Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (3.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 3: Deprotection

-

Remove the isopropylidene protecting groups by treating the product from Step 2 with an acidic resin in methanol (B129727) or aqueous acetic acid to yield this compound.

Quantitative Data: Synthesis

| Step | Product | Typical Yield (%) |

| 1 & 2 | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~70 (over 2 steps)[1] |

| 3 | This compound | Not specified |

Spectroscopic Data

The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 2: 1H and 19F NMR Chemical Shift Data for this compound Derivatives (Data presented for illustrative purposes based on typical values for similar fluorinated carbohydrates)

| Proton/Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (α) | ~5.2 | d | JH1,H2 = ~3.5 |

| H-1 (β) | ~4.6 | d | JH1,H2 = ~8.0 |

| H-2 | 3.5 - 3.9 | m | |

| H-3 | 4.3 - 4.6 | dm | JH3,F3 = ~50 |

| H-4 | 3.4 - 3.7 | m | |

| H-5 | 3.7 - 4.0 | m | |

| H-6a, H-6b | 3.6 - 3.8 | m | |

| 19F | ~ -200 | d | JF3,H3 = ~50 |

Biological Activity and Mechanism of Action

Unlike 2-deoxy-D-glucose (2-DG), which is a well-known inhibitor of glycolysis, the primary metabolic fate of 3-FG is not through the glycolytic pathway.[4] Instead, its biological effects are mediated through its interaction with other metabolic enzymes.

Metabolic Fate of this compound

Once transported into the cell, 3-FG is a substrate for several enzymes. The major metabolic routes are direct oxidation and reduction, rather than progression through glycolysis or the pentose (B10789219) phosphate (B84403) shunt.[4]

Inhibition of Glycolytic and Associated Enzymes

While 3-FG itself does not directly inhibit glycolysis in the same manner as 2-DG, its phosphorylated derivatives act as competitive inhibitors of key enzymes involved in glucose metabolism.

-

Phosphoglucomutase: 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate is a competitive inhibitor of phosphoglucomutase.[5][6]

-

UDPG-Pyrophosphorylase: The corresponding 6-phosphate derivative, this compound 6-phosphate, competitively inhibits UDPG-pyrophosphorylase.[5][6]

Table 3: Enzyme Inhibition Data for Phosphorylated 3-FG Derivatives

| Enzyme | Inhibitor | Type of Inhibition | Ki |

| Phosphoglucomutase | 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Competitive | Data not found |

| UDPG-Pyrophosphorylase | This compound 6-phosphate | Competitive | Data not found |

(Note: While competitive inhibition has been reported, specific Ki values were not found in the reviewed literature.)

Experimental Protocols for Biological Characterization

To investigate the biological effects of this compound, a series of in vitro assays can be employed.

Experimental Workflow for Investigating Metabolic Effects

The following workflow outlines a general approach to studying the impact of 3-FG on cellular metabolism.

Protocol: Hexokinase Activity Assay

This coupled enzymatic assay measures the activity of hexokinase by quantifying the rate of NADPH formation, which is proportional to the rate of glucose-6-phosphate production. This protocol can be adapted to test 3-FG as a potential substrate.

Principle: D-Glucose + ATP --(Hexokinase)--> D-Glucose-6-Phosphate + ADP D-Glucose-6-Phosphate + NADP⁺ --(G6PDH)--> 6-Phospho-D-gluconate + NADPH + H⁺

Reagents:

-

Triethanolamine (B1662121) buffer (50 mM, pH 7.6)

-

D-Glucose or this compound solution (e.g., 100 mM)

-

Adenosine 5'-triphosphate (ATP) solution (e.g., 50 mM)

-

Magnesium chloride (MgCl₂) solution (e.g., 100 mM)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺) solution (e.g., 20 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) solution (e.g., 1 unit/mL)

-

Cell lysate or purified hexokinase

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, ATP, and NADP⁺.

-

Add the cell lysate or purified hexokinase to the reaction mixture.

-

Initiate the reaction by adding the glucose analog (D-glucose as a positive control, or 3-FG).

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the hexokinase activity.

Protocol: Measurement of Lactate Production

Measuring the amount of lactate secreted into the cell culture medium is a common method to assess the rate of glycolysis.

Principle: Lactate + NAD⁺ --(Lactate Dehydrogenase)--> Pyruvate + NADH + H⁺

Reagents:

-

Cell culture medium

-

Lactate assay kit (commercially available) containing lactate standard, lactate dehydrogenase, and a probe.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of 3-FG or a vehicle control for a defined period.

-

Collect the cell culture supernatant.

-

Perform the lactate assay according to the manufacturer's instructions. This typically involves:

-

Preparing a standard curve with the provided lactate standard.

-

Adding the cell culture supernatants and standards to a new plate.

-

Adding the reaction mixture containing lactate dehydrogenase and a colorimetric or fluorometric probe.

-

Incubating the plate at room temperature.

-

Measuring the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculate the lactate concentration in the samples based on the standard curve.

Conclusion

This compound is a valuable tool for researchers in metabolism and drug development. Its unique metabolic fate, distinct from that of D-glucose and other glucose analogs, allows for the specific investigation of enzymes such as aldose reductase and glucose dehydrogenase. While not a direct inhibitor of glycolysis in the classical sense, its phosphorylated derivatives exhibit competitive inhibition of key enzymes in carbohydrate metabolism, highlighting its potential as a modulator of these pathways. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and biological investigation of this important fluorinated sugar. Further research into the specific inhibitory constants of its metabolites and its effects in various cellular models will continue to expand its utility as a research tool and potential therapeutic agent.

References

An In-depth Technical Guide to the Stability and Storage of 3-deoxy-3-fluoro-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-deoxy-3-fluoro-D-glucose (3-FG). The information is intended to assist researchers, scientists, and drug development professionals in handling and utilizing this important fluorinated carbohydrate analog effectively.

Core Stability Profile and Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The compound is a solid at room temperature and is generally considered stable when stored under appropriate conditions.

Recommended Storage Conditions

Based on information from multiple suppliers, the following conditions are recommended for the storage of this compound in its solid form. Adherence to these conditions will minimize degradation and ensure the compound's suitability for experimental use.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (frozen or refrigerated) | Reduces the rate of potential chemical degradation and prevents the absorption of moisture. |

| Atmosphere | Dry, under an inert gas (e.g., Nitrogen) | Minimizes hydrolysis and oxidation by excluding moisture and oxygen. |

| Light Exposure | Protect from light | While specific photostability data is limited, it is good practice to protect from light to prevent potential photodegradation. |

| Container | Tightly sealed, non-reactive container | Prevents contamination and interaction with the container material. |

Stability in Solution

While specific quantitative data on the long-term stability of this compound in various solutions is not extensively documented in publicly available literature, general principles of carbohydrate chemistry suggest that aqueous solutions may be susceptible to microbial growth and, to a lesser extent, hydrolysis over extended periods. For experimental use, it is recommended to prepare solutions fresh. If storage of solutions is necessary, they should be filter-sterilized and stored at low temperatures (e.g., -20°C) for short durations. The stability in solution is expected to be pH-dependent, with higher stability in neutral to slightly acidic conditions.

Degradation Pathways

The degradation of this compound can occur through both metabolic (in vivo) and chemical (in vitro) pathways.

Metabolic Degradation in vivo

In biological systems, this compound is not a substrate for glycolysis but is metabolized through alternative pathways, primarily the polyol pathway and direct oxidation.[1][2]

-

Polyol Pathway: 3-FG is reduced by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[2] Subsequently, 3-FS can be oxidized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[2]

-

Oxidation: In tissues such as the liver and kidney, 3-FG can be oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid.[2] This can be further phosphorylated to 3-deoxy-3-fluoro-D-gluconate-6-phosphate.[2]

Chemical Degradation in vitro

-

Hydrolysis: While the carbon-fluorine bond is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis, although fluorinated sugars are generally more resistant to hydrolysis than their non-fluorinated counterparts.

-

Oxidation: In the presence of oxidizing agents, the aldehyde group can be oxidized to a carboxylic acid.

Forced degradation studies under acidic, basic, and oxidative conditions would be necessary to fully characterize the chemical degradation profile of 3-FG.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Protocol for In Vitro Stability Study Using HPLC

This protocol outlines a general method for evaluating the stability of 3-FG in a buffered solution over time.

Objective: To determine the degradation rate of this compound in an aqueous solution at a specific pH and temperature.

Materials:

-

This compound

-

High-purity water (HPLC grade)

-

Buffer of desired pH (e.g., phosphate-buffered saline for physiological pH)

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

HPLC column suitable for carbohydrate analysis (e.g., an amino-based or HILIC column)

-

Temperature-controlled incubator or water bath

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen buffer to a final concentration of, for example, 1 mg/mL.

-

Incubation: Aliquot the stock solution into several sealed vials and place them in a temperature-controlled environment.

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial for analysis.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the sample from the vial.

-

Run the HPLC method to separate this compound from any potential degradation products.

-

Record the peak area of the this compound peak.

-

-

Data Analysis:

-

Plot the peak area of this compound against time.

-

Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

-

Determine the degradation rate constant if applicable.

-

Protocol for In Vitro Stability Study Using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for selectively monitoring the stability of fluorinated compounds.

Objective: To monitor the degradation of this compound and identify potential fluorinated degradation products using ¹⁹F NMR.

Materials:

-

This compound

-

D₂O-based buffer of desired pD

-

NMR spectrometer with a fluorine probe

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound in the D₂O buffer directly in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum. The signal corresponding to the fluorine atom in this compound will serve as the reference.

-

Incubation and Monitoring: Store the NMR tube under the desired temperature conditions. Acquire ¹⁹F NMR spectra at regular intervals.

-

Data Analysis:

-

Monitor the intensity of the ¹⁹F signal of this compound over time. A decrease in intensity indicates degradation.

-

Observe the appearance of new ¹⁹F signals, which would correspond to fluorinated degradation products. The chemical shifts of these new signals can help in their identification.

-

Quantify the relative amounts of this compound and its degradation products by integrating the respective ¹⁹F NMR signals.

-

Summary of Quantitative Data

As of the date of this document, there is a lack of publicly available, detailed quantitative data on the chemical stability (e.g., hydrolysis rates, pH-rate profiles) of this compound in aqueous solutions under various abiotic conditions. The information provided below is based on general knowledge of fluorinated carbohydrates and recommendations from suppliers. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Condition |

| Temperature | -20°C to 8°C |

| Atmosphere | Dry, Inert Gas |

| Light | Protected from Light |

Table 2: Known Metabolic Degradation Products of this compound

| Metabolite | Formation Pathway |

| 3-deoxy-3-fluoro-D-sorbitol | Reduction by Aldose Reductase |

| 3-deoxy-3-fluoro-D-fructose | Oxidation of 3-deoxy-3-fluoro-D-sorbitol |

| 3-deoxy-3-fluoro-D-gluconic acid | Oxidation by Glucose Dehydrogenase |

Conclusion

This compound is a stable compound when stored correctly in its solid form. The primary considerations for maintaining its integrity are low temperature, dry conditions, and an inert atmosphere. In biological systems, it undergoes metabolism via the polyol pathway and direct oxidation. While specific quantitative data on its chemical stability in solution is limited, the provided experimental protocols offer a framework for researchers to assess its stability under their specific experimental conditions. Careful handling and storage will ensure the reliability and reproducibility of experimental results obtained using this valuable research tool.

References

A Technical Guide to the Enzymatic Synthesis of 3-Deoxy-3-fluoro-D-glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-glucose (3-F-Glc), a fluorinated analog of glucose, holds significant interest for researchers in drug development and metabolic studies. Its structural similarity to D-glucose allows it to interact with glucose-metabolizing enzymes, while the fluorine atom at the C-3 position alters its biochemical properties, making it a valuable tool as a metabolic probe or a potential therapeutic agent. While the de novo enzymatic synthesis of 3-F-Glc from simple precursors is not yet a well-established method, chemoenzymatic approaches provide a robust pathway to its biologically active phosphorylated derivatives. This guide details the enzymatic steps involved in the conversion of chemically synthesized 3-F-Glc into its key phosphorylated and nucleotide-activated forms, providing experimental insights and quantitative data where available.

Chemoenzymatic Synthesis Strategy: An Overview

The predominant and most practical route to biologically active forms of 3-F-Glc is a chemoenzymatic one. This strategy begins with the chemical synthesis of 3-F-Glc, which is then utilized as a substrate for a cascade of enzymatic reactions to produce this compound-6-phosphate (3-F-Glc-6-P), this compound-1-phosphate (3-F-Glc-1-P), and ultimately uridine (B1682114) diphosphate-3-deoxy-3-fluoro-D-glucose (UDP-3-F-Glc). These activated forms are crucial for investigating the effects of 3-F-Glc on various cellular pathways and for its potential incorporation into glycoconjugates.

Enzymatic Phosphorylation of this compound

The initial step in the enzymatic cascade is the phosphorylation of 3-F-Glc to its 6-phosphate derivative, catalyzed by hexokinase.

Experimental Protocol: Hexokinase-Catalyzed Phosphorylation

Objective: To synthesize this compound-6-phosphate from this compound.

Materials:

-

This compound (chemically synthesized)

-

Yeast Hexokinase

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Reaction vessel

-

Incubator/water bath

-

HPLC system for analysis and purification

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution containing Tris-HCl buffer at a pH of approximately 7.5.

-

Add this compound to the desired final concentration.

-

Add an equimolar or slight excess of ATP.

-

Introduce MgCl₂ as a cofactor for hexokinase.

-

Initiate the reaction by adding a specified number of units of yeast hexokinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically around 37°C.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of 3-F-Glc-6-P and the consumption of 3-F-Glc.

-